molecular formula C8H10BrNO2 B2585701 5-Bromo-2-(oxan-4-yl)-1,3-oxazole CAS No. 1895214-26-2

5-Bromo-2-(oxan-4-yl)-1,3-oxazole

Cat. No. B2585701
CAS RN: 1895214-26-2
M. Wt: 232.077
InChI Key: LZWFGOLGNLHQIC-UHFFFAOYSA-N
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Description

5-Bromo-2-(oxan-4-yl)-1,3-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both oxygen and nitrogen atoms in its structure. It is a derivative of oxazole, a five-membered aromatic ring that contains one oxygen and one nitrogen atom.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Bromination : The bromination of oxazoles, such as 5-Bromo-2-(oxan-4-yl)-1,3-oxazole, is significant for chemical synthesis. Li et al. (2011) discuss the regioselective bromination of oxazoles, highlighting its relevance in Suzuki-Miyaura and Negishi coupling reactions (Li, Buzon, & Zhang, 2011).

  • Synthetic Access to Heterocycles : Laurent and Romine (2009) describe the synthesis of oxazolyl-substituted heterocycles from masked α-halo ketones, which are essential for the production of various oxazole derivatives (Laurent & Romine, 2009).

  • Efficient Method for Synthesis : Yamane, Mitsudera, and Shundoh (2004) present an efficient method for synthesizing 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles, demonstrating the versatility and regioselectivity in the synthesis of brominated oxazole compounds (Yamane, Mitsudera, & Shundoh, 2004).

Application in Coordination Chemistry

  • Coordination Chemistry of Oxazoline Ligands : Gómez, Muller, and Rocamora (1999) explored the use of oxazoline ligands in transition metal-catalyzed asymmetric syntheses, demonstrating the significance of oxazoles in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

Structural and Physicochemical Studies

  • Crystal Structures : Stein, Hoffmann, and Fröba (2015) investigated the crystal structures of derivatives of 1,3-oxazolines, providing insights into the supramolecular features and interactions of these compounds (Stein, Hoffmann, & Fröba, 2015).

  • Synthesis and Properties of Oxazole Derivatives : Balasubramanian (2007) detailed the synthesis and properties of various oxazole derivatives, emphasizing their utility in creating useful synthetic intermediates for natural product synthesis (Balasubramanian, 2007).

  • Physicochemical Properties of S-Derivatives : A study in 2020 examined the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, highlighting the potential of oxazole derivatives in various applications (2020).

Biomedical Research

  • Predicted Biological Activity : Bigdan (2021) analyzed the relationship between predicted biological activity and chemical structure of certain oxazole derivatives, suggesting potential in antitumor, antiviral, and antibacterial applications (Bigdan, 2021).

  • Antiviral and Cytotoxic Activities : Selvam et al. (2010) synthesized novel quinazolin-4(3H)-one derivatives, including a compound with a bromo-oxazole structure, showing distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

properties

IUPAC Name

5-bromo-2-(oxan-4-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c9-7-5-10-8(12-7)6-1-3-11-4-2-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWFGOLGNLHQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(oxan-4-yl)-1,3-oxazole

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